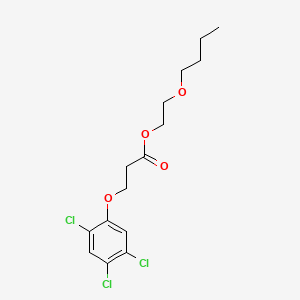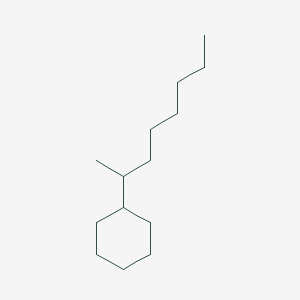
2-Cyclohexyloctane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclohexyloctane is an organic compound with the molecular formula C₁₄H₂₈. It is a cycloalkane derivative, specifically an octane molecule with a cyclohexyl group attached to the second carbon atom. This compound is known for its unique structural properties and is often studied for its thermophysical and chemical characteristics .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexyloctane typically involves the alkylation of cyclohexane with 1-bromo-octane under specific conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to reflux to ensure complete conversion of the reactants .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-Cyclohexyloctane undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromic acid to form cyclohexyl octanoic acid.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to produce cyclohexyl octane.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromic acid (H₂CrO₄)
Reduction: Hydrogen gas (H₂), palladium catalyst (Pd/C)
Substitution: Chlorine (Cl₂), bromine (Br₂), UV light, radical initiators
Major Products Formed
Oxidation: Cyclohexyl octanoic acid
Reduction: Cyclohexyl octane
Substitution: Halogenated derivatives of this compound
Applications De Recherche Scientifique
2-Cyclohexyloctane has several applications in scientific research:
Chemistry: It is used as a reference compound in the study of cycloalkane derivatives and their thermophysical properties.
Biology: Its derivatives are studied for potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the synthesis of specialty chemicals and as a solvent in various industrial processes.
Mécanisme D'action
The mechanism of action of 2-Cyclohexyloctane involves its interaction with molecular targets through hydrophobic interactions and van der Waals forces. These interactions can influence the compound’s behavior in chemical reactions and its potential biological activities. The pathways involved include the activation of specific enzymes and receptors that can modulate various biochemical processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclooctane: A cycloalkane with the molecular formula C₈H₁₆, known for its conformational complexity and stability.
Cyclohexane: A simpler cycloalkane with the molecular formula C₆H₁₂, widely used as a solvent and in the production of nylon.
Cyclohexylbenzene: A derivative of cyclohexane with a benzene ring, used as an intermediate in the production of phenol and cyclohexanone.
Uniqueness
2-Cyclohexyloctane is unique due to its specific structural arrangement, which combines the properties of both cyclohexane and octane. This unique structure imparts distinct chemical and physical properties, making it valuable for various research and industrial applications .
Propriétés
Numéro CAS |
2883-05-8 |
|---|---|
Formule moléculaire |
C14H28 |
Poids moléculaire |
196.37 g/mol |
Nom IUPAC |
octan-2-ylcyclohexane |
InChI |
InChI=1S/C14H28/c1-3-4-5-7-10-13(2)14-11-8-6-9-12-14/h13-14H,3-12H2,1-2H3 |
Clé InChI |
IRKYBYIUHWZQGP-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(C)C1CCCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


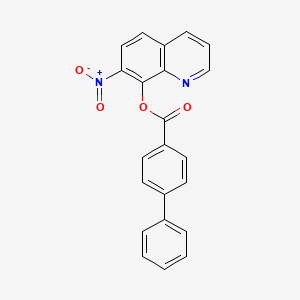



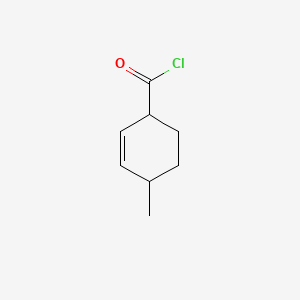
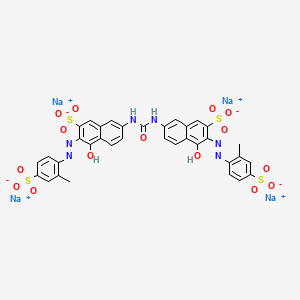
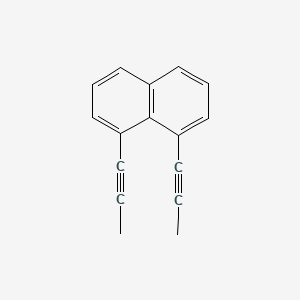
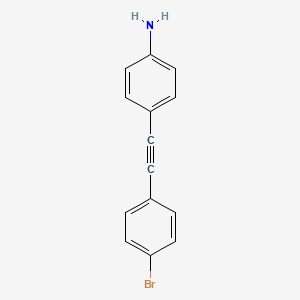
![5-(4-Phenoxybutoxy)furo[3,2-g]chromen-7-one](/img/structure/B13817981.png)



